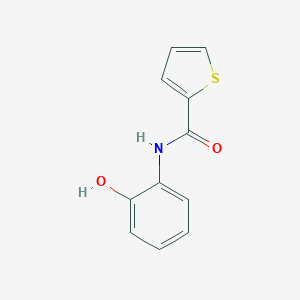![molecular formula C15H14N2O3S B225157 1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole](/img/structure/B225157.png)
1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole is a synthetic organic compound that belongs to the class of sulfonyl imidazoles This compound is characterized by the presence of a methoxynaphthalene group attached to a sulfonyl moiety, which is further connected to a methyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole typically involves the following steps:
Formation of the Methoxynaphthalene Sulfonyl Chloride: This step involves the sulfonylation of 4-methoxynaphthalene using chlorosulfonic acid to form 4-methoxynaphthalen-1-yl sulfonyl chloride.
Coupling with Imidazole: The sulfonyl chloride is then reacted with 2-methylimidazole in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-[(4-hydroxynaphthalen-1-yl)sulfonyl]-2-methyl-1H-imidazole.
Reduction: Formation of 1-[(4-methoxynaphthalen-1-yl)sulfanyl]-2-methyl-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxynaphthalen-1-yl)sulfonylmorpholine
- (4-methoxy-1-naphthalenyl)diphenylsulfonium triflate
- 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole
Uniqueness
1-[(4-Methoxynaphthyl)sulfonyl]-2-methylimidazole is unique due to its specific combination of a methoxynaphthalene group with a sulfonyl-imidazole structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O3S |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methylimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-16-9-10-17(11)21(18,19)15-8-7-14(20-2)12-5-3-4-6-13(12)15/h3-10H,1-2H3 |
InChI Key |
MMTLCJLJGBQAJX-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


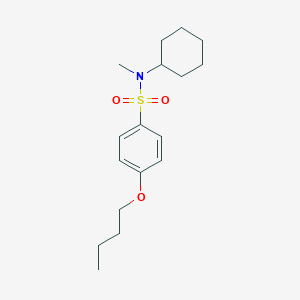

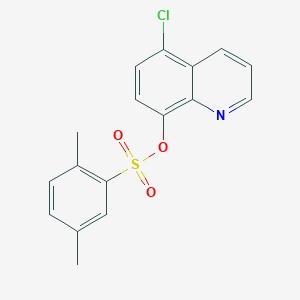
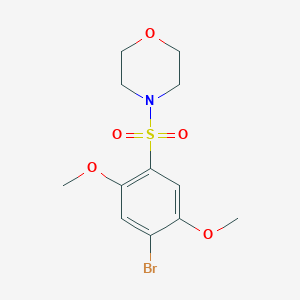

![3-[(3-Methylbenzoyl)amino]phenyl 3-methylbenzoate](/img/structure/B225113.png)
![4-Chloro-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B225126.png)
![1-[(4-bromo-1-naphthyl)sulfonyl]piperidine](/img/structure/B225131.png)


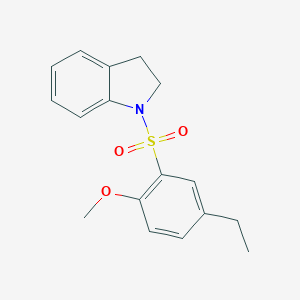
![4-Chloro-2-[(2-thienylcarbonyl)amino]phenyl 2-thiophenecarboxylate](/img/structure/B225138.png)
